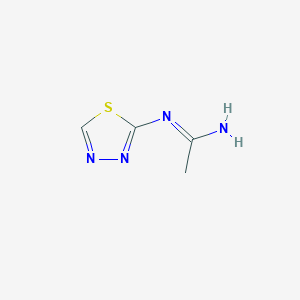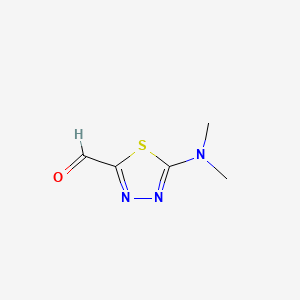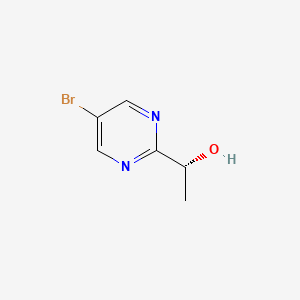
(R)-1-(5-bromopyrimidin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(5-bromopyrimidin-2-yl)ethanol is a chiral compound that features a bromopyrimidine moiety attached to an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-bromopyrimidin-2-yl)ethanol typically involves the bromination of pyrimidine followed by the introduction of the ethanol group. One common method involves the use of 5-bromopyrimidine as a starting material, which undergoes a nucleophilic substitution reaction with an appropriate chiral alcohol to yield the desired product.
Industrial Production Methods
Industrial production of ®-1-(5-bromopyrimidin-2-yl)ethanol may involve large-scale bromination reactions followed by purification processes such as recrystallization or chromatography to ensure the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(5-bromopyrimidin-2-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromopyrimidine moiety can be reduced to form the corresponding pyrimidine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of 5-bromopyrimidine-2-carboxylic acid.
Reduction: Formation of 5-bromopyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-1-(5-bromopyrimidin-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of ®-1-(5-bromopyrimidin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The ethanol group may also play a role in enhancing the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-iodopyrimidine: Another brominated pyrimidine derivative used in cross-coupling reactions.
4-(5-Bromopyrimidin-2-yl)morpholine: A compound with a morpholine ring attached to the bromopyrimidine moiety.
N-(5-Bromopyrimidin-2-yl)acetamide: A bromopyrimidine derivative with an acetamide group.
Uniqueness
®-1-(5-bromopyrimidin-2-yl)ethanol is unique due to its chiral nature and the presence of both a bromopyrimidine and an ethanol group
Propriétés
Formule moléculaire |
C6H7BrN2O |
|---|---|
Poids moléculaire |
203.04 g/mol |
Nom IUPAC |
(1R)-1-(5-bromopyrimidin-2-yl)ethanol |
InChI |
InChI=1S/C6H7BrN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-4,10H,1H3/t4-/m1/s1 |
Clé InChI |
XTAKQONFXDJSHA-SCSAIBSYSA-N |
SMILES isomérique |
C[C@H](C1=NC=C(C=N1)Br)O |
SMILES canonique |
CC(C1=NC=C(C=N1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13096337.png)
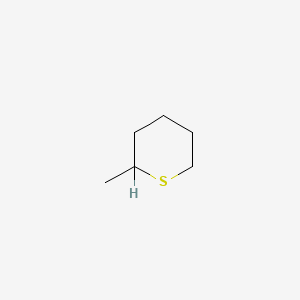
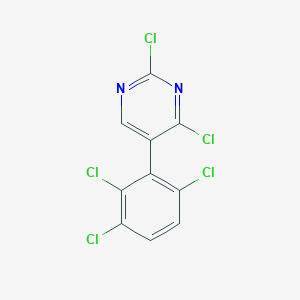
![4-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096371.png)
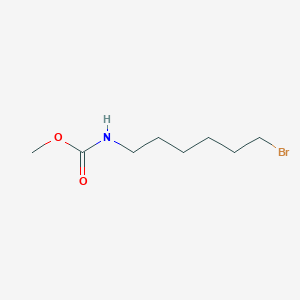
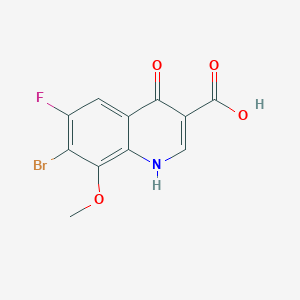
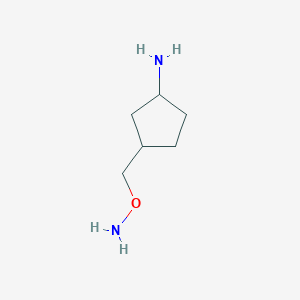
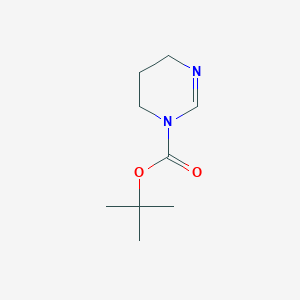
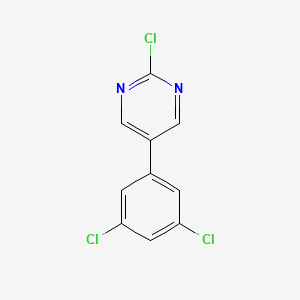

![8-Amino-7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2(3h)-one](/img/structure/B13096405.png)
